methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13920650.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including methoxyphenyl, cyanoethoxy, and phosphanyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of the oxolan-2-yl ring, followed by the introduction of the purin-6-yl group. The final steps involve the addition of the benzamide group and the incorporation of the methoxyphenyl and cyanoethoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
化学反应分析
Types of Reactions
“N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
科学研究应用
Chemistry
In chemistry, “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound could have potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In industry, “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other purine derivatives and compounds with similar functional groups. Examples include:
Adenosine derivatives: Compounds with similar purine structures.
Benzamide derivatives: Compounds with similar benzamide groups.
Phosphanyl compounds: Compounds with similar phosphanyl groups.
Uniqueness
The uniqueness of “N-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide” lies in its combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C47H52N7O7P |
|---|---|
分子量 |
870.8 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1/i28+1,29+1,30+1,31+1,40+1,41+1,42+1,43+1,45+1,49+1,50+1,51+1,53+1 |
InChI 键 |
GGDNKEQZFSTIMJ-LBENYZQCSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[13C@H]1[13CH2][13C@@H](O[13C@@H]1[13CH2]OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)[15N]5[13CH]=[15N][13C]6=C([15N]=[13CH][15N]=[13C]65)NC(=O)C7=CC=CC=C7 |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
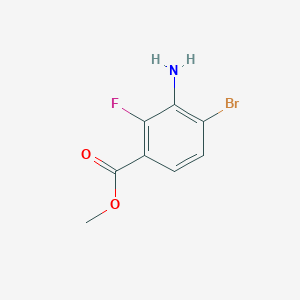
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
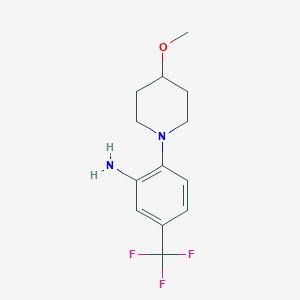
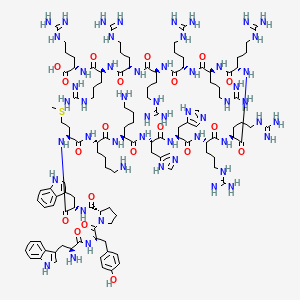
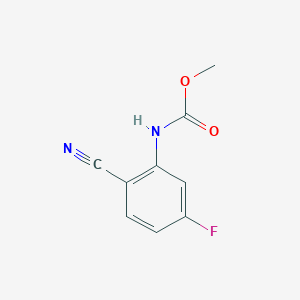
![5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
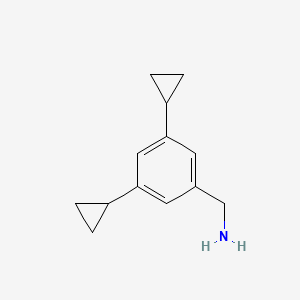


![O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13920646.png)
